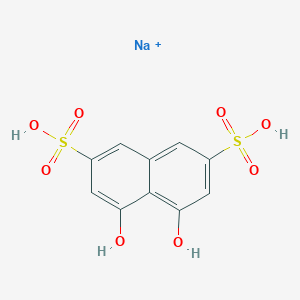

Chromotropic acid disodium salt

Description

The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGPCIMUGMJQPD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6059609 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

129-96-4 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chromotropic Acid Disodium Salt (CAS 5808-22-0)

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Part 1: Core Principles and Physicochemical Characteristics

Chromotropic acid disodium salt, scientifically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly versatile and valuable reagent in analytical chemistry.[1] Its utility stems from its ability to form distinctly colored complexes with a variety of analytes, making it a cornerstone for many spectrophotometric assays.[2] While its applications are broad, it is most renowned for its high sensitivity and specificity in the detection of formaldehyde.[3]

The compound typically appears as an off-white, beige, or light gray powder and is readily soluble in water.[4] This high aqueous solubility makes it exceptionally convenient for the preparation of analytical reagents.[5]

Table 1: Physicochemical Properties of this compound Dihydrate

| Property | Value | Source(s) |

| CAS Number | 5808-22-0 | [4] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [6] |

| Molecular Weight | 400.29 g/mol | [6] |

| Synonyms | Disodium chromotropate dihydrate, 4,5-Dihydroxynaphthalene-2,7-disulfonate disodium salt | [4] |

| Appearance | Off-white to grey or brown powder | [4] |

| Melting Point | >300 °C | [4] |

| Solubility | Very soluble in water | [5] |

| EC Number | 204-972-9 | [4] |

Part 2: Synthesis and Manufacturing Overview

While detailed industrial synthesis protocols are proprietary, the manufacturing process for chromotropic acid is rooted in established naphthalene chemistry. The synthesis generally involves the sulfonation of naphthalene to produce naphthalene-1,3,6-trisulfonic acid, which serves as a key intermediate.[7] This intermediate then undergoes further processing, including hydroxylation, to yield the final 4,5-dihydroxy-naphthalene-2,7-disulfonic acid structure.[8] The acid is subsequently neutralized with a sodium base to form the stable disodium salt.

Part 3: The Cornerstone Application: Formaldehyde Detection

The most critical and widely recognized application of this compound is in the sensitive and specific determination of formaldehyde.[3] This method is recommended by regulatory bodies such as the National Institute for Occupational Safety and Health (NIOSH) and is valued for its reliability.[3][9]

The Reaction Mechanism: Causality Behind the Color

The reaction's success hinges on the formation of a stable, intensely colored chromogen. For years, the structure was thought to be a simple adduct. However, extensive spectroscopic studies have provided strong evidence that the final product is a mono-cationic dibenzoxanthylium structure . This planar, aromatic cation is highly colored, exhibiting a strong absorbance maximum around 570-580 nm.

The reaction proceeds in a strongly acidic medium, typically concentrated sulfuric acid, which facilitates two key steps:

-

Electrophilic Aromatic Substitution: One molecule of formaldehyde acts as an electrophile, forming a methylene bridge that couples two molecules of chromotropic acid.

-

Dehydration and Oxidation: The strong acid then catalyzes a dehydration and subsequent oxidation event, leading to the formation of the planar, conjugated dibenzoxanthylium chromogen responsible for the characteristic purple color. The intensity of this color is directly proportional to the initial formaldehyde concentration.[10]

Caption: Mechanism of the Chromotropic Acid-Formaldehyde Reaction.

Standard Spectrophotometric Protocol (NIOSH-based)

This protocol is the established standard for quantifying formaldehyde in various samples, including air collected on sorbent tubes. The use of concentrated sulfuric acid is critical for the reaction but requires stringent safety precautions.

Step-by-Step Methodology:

-

Sample Preparation: Elute the formaldehyde from the sampling media (e.g., bisulfite-impregnated paper) using a known volume of formaldehyde-free distilled water or a 1% sodium bisulfite solution.[11]

-

Aliquot Transfer: Transfer a precise aliquot (e.g., 2.0 mL) of the sample eluate into a clean, dry glass test tube suitable for heating and acid exposure.

-

Reagent Addition: Add 1.0 mL of a freshly prepared chromotropic acid solution (typically 0.25% w/v in water) to the sample aliquot and mix well.[11]

-

Acidification (Critical Step): Carefully and slowly add 5.0 mL of concentrated sulfuric acid to the mixture.[11] This step is highly exothermic and must be performed with appropriate personal protective equipment (PPE) in a fume hood. Mix gently during addition.

-

Color Development: Allow the solution to cool to room temperature. Some protocols may require heating in a water bath (e.g., 60°C for 20 minutes) to ensure complete reaction, followed by cooling.

-

Spectrophotometric Measurement: Measure the absorbance of the purple solution at the wavelength of maximum absorbance (λmax), typically 570-580 nm, against a reagent blank.[3][11]

-

Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a calibration curve prepared using known formaldehyde standards.

A Greener Alternative: The Magnesium Sulfate (MgSO₄) Method

Recognizing the hazards of concentrated sulfuric acid, researchers have developed "greener" methods. One effective alternative replaces sulfuric acid with magnesium sulfate, which catalyzes the formation of a different, yet equally quantifiable, colored complex.

Principle of the Green Method: In the presence of MgSO₄ and heat, formaldehyde reacts with an excess of chromotropic acid to form a stable Mg²⁺/cyclotetrachromotropylene complex.[1] This red-colored product has a different absorption maximum (λmax ≈ 535 nm) than the traditional method.[1] The key advantage is the complete elimination of hazardous concentrated acids.

Step-by-Step Methodology:

-

Sample and Reagent Preparation: Prepare aqueous solutions of the sample, chromotropic acid (e.g., 5% m/v), and magnesium sulfate (e.g., 60% m/v).[1]

-

Reaction Mixture: In a test tube, combine 1.0 mL of the sample solution, 1.0 mL of the chromotropic acid solution, and 1.0 mL of the magnesium sulfate solution.

-

Color Development: Heat the mixture in a steam bath for a defined period (e.g., 25 minutes).

-

Cooling and Dilution: After heating, cool the reaction tube to room temperature and dilute the contents to a final volume (e.g., 10 mL) with deionized water.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting red solution at 535 nm against a reagent blank.[1]

-

Quantification: Calculate the formaldehyde concentration using a calibration curve prepared under identical conditions.

General Analytical Workflow

The process, whether using the standard or green method, follows a consistent and self-validating workflow from sample collection to final analysis.

Caption: General workflow for formaldehyde determination.

Performance Characteristics and Data

The choice of method can be guided by comparing their analytical performance metrics.

Table 2: Comparison of Formaldehyde Detection Methods

| Parameter | Standard Method (H₂SO₄) | Green Method (MgSO₄) | Source(s) |

| λmax | ~570-580 nm | ~535 nm | [11],[1] |

| Linear Range | 0.03 - 7.00 mg/L | 3 - 11 mg/L | ,[1] |

| Limit of Detection (LOD) | 0.005 mg/L | ~0.9 mg/L (derived from range) | ,[1] |

| Molar Absorptivity | ~1.8 x 10⁴ L·mol⁻¹·cm⁻¹ | Not Reported | |

| Key Advantage | High Sensitivity | Enhanced Safety (No H₂SO₄) | ,[1] |

| Key Disadvantage | Hazardous Reagent | Lower Sensitivity | [11],[1] |

Known Interferences and Mitigation

While highly specific, the accuracy of the chromotropic acid method can be affected by certain substances.

-

Oxides of Nitrogen (NOx): Nitrate and nitrite ions are significant interferences, producing a yellow-brown color that can mask the purple formaldehyde adduct.[7] This interference can be mitigated by adding a sulfite-urea solution, which eliminates nitrite as nitrogen gas.[1]

-

Other Aldehydes: The method is highly selective for formaldehyde. Other aldehydes, ketones, and organic acids generally do not interfere.[3]

-

Phenols: High concentrations of phenols may cause interference.[11]

-

Ethanol and Xylene: These solvents can interfere with vapor-phase analysis but can be removed using a porous polymer sorbent (Tenax GC) pre-trap.[9]

Part 4: Other Key Analytical Applications

Indirect Determination of Methanol

Chromotropic acid is used for the indirect detection of methanol, a critical analysis for preventing poisoning from contaminated alcoholic beverages. The principle relies on the quantitative oxidation of methanol to formaldehyde, which is then detected.

Caption: Workflow for indirect methanol determination.

Protocol Overview:

-

A sample containing methanol is treated with an oxidizing agent, such as potassium permanganate in an acidic medium.

-

The methanol is quantitatively converted to formaldehyde.

-

Any excess oxidizing agent is neutralized (e.g., with sodium bisulfite).

-

Chromotropic acid and sulfuric acid are added, and the standard procedure for formaldehyde detection is followed to quantify the amount of formaldehyde produced, which is stoichiometric to the original methanol content.

Determination of Nitrates

Chromotropic acid is also a reliable reagent for the direct spectrophotometric determination of nitrate ions in water and air samples.[3] The reaction, which also occurs in a concentrated sulfuric acid medium, produces a yellow-colored product with a maximum absorbance at 410 nm.

Step-by-Step Methodology:

-

Sample Preparation: Place 2.5 mL of the nitrate-containing sample into a dry 10 mL volumetric flask, cooled in a water bath (10-20°C).

-

Interference Removal: Add one drop of a sulfite-urea solution to eliminate interferences from nitrites and oxidizing agents. Swirl to mix.

-

Chloride Masking: Add 2.0 mL of an antimony sulfate solution to mask interference from chloride ions. Swirl and allow to cool for at least 4 minutes.

-

Reagent Addition: Add 1.0 mL of chromotropic acid reagent (0.1% in concentrated H₂SO₄) and swirl.

-

Acidification: Carefully bring the volume to the 10 mL mark with concentrated sulfuric acid, stopper the flask, and mix by inverting several times.

-

Color Development: Allow the reaction to proceed at room temperature for 45 minutes.

-

Spectrophotometric Measurement: Measure the absorbance of the yellow solution at 410 nm against a reagent blank.

Part 5: Relevance in Pharmaceutical Development

For drug development professionals, controlling impurities and residual process chemicals is paramount. Formaldehyde is used in the manufacturing of some vaccines to inactivate viruses and detoxify toxins; therefore, its residual levels must be strictly monitored to ensure product safety. The chromotropic acid method provides the sensitivity required for this quality control step.

Furthermore, formaldehyde can be a degradation product or impurity in various excipients and active pharmaceutical ingredients (APIs). For instance, the drug dipyrone can be selectively oxidized to release formaldehyde, which can then be quantified using the chromotropic acid method to determine the parent drug's concentration in pharmaceutical preparations. This demonstrates its utility in stability studies and formulation analysis.

Part 6: Safety, Handling, and Storage

This compound is classified as a hazardous chemical. It can cause skin and serious eye irritation and may cause respiratory irritation.[6]

-

Handling: Always handle the powder in a well-ventilated area or fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid creating and inhaling dust.[6]

-

Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Acid Safety: When using the standard NIOSH-based protocols, extreme caution must be exercised when handling concentrated sulfuric acid. Always add acid to water/solution slowly, never the other way around, and perform the work in a chemical fume hood.

Part 7: Conclusion

This compound (CAS 5808-22-0) is a powerful and enduring analytical reagent. Its high specificity for formaldehyde, coupled with the sensitivity of the resulting spectrophotometric methods, solidifies its role in environmental monitoring, industrial hygiene, and crucially, in the quality control and safety assurance of pharmaceutical products. While the classic method's reliance on concentrated sulfuric acid presents a significant hazard, the development of greener, safer alternatives ensures that the unique analytical power of the chromotropic acid reaction will continue to be accessible to researchers and scientists for years to come.

References

-

The Determination of Nitrate. (n.d.). SciSpace. Retrieved from [Link]

-

Gasparini, F., Weinert, P. L., & Pezza, H. R. (2008). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 19(8), 1542-1548. Retrieved from [Link]

- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876.

-

Ladeira, C., & Andrade, L. (n.d.). SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS. ResearchGate. Retrieved from [Link]

-

Hach. (n.d.). Nitrogen, Nitrate. Retrieved from [Link]

- Henkel & Cie GmbH. (1973). Process for the preparation of naphthalene-1,3,6-trisulphonic acid.

- Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry, 49(12), 1865-1867.

-

Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. ACS Publications. Retrieved from [Link]

- Ghadirzadeh, M. R., et al. (2019). Introducing a New Kit based on Modified Chromotropic Acid Method for Easy Determination of Methanol. American Journal of Pharmacology and Toxicology, 14(1), 1-6.

-

PubChem. (n.d.). Chromotropic acid. Retrieved from [Link]

- 3M. (2002). Determination of Formaldehyde Vapors in Air Using 3M 3721 Formaldehyde Monitors.

-

Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]

- Pinto, V. E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176.

- Zhang, J., Thickett, D., & Green, L. (1994). Two tests for the detection of volatile organic acids and formaldehyde.

- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing.

- Moghimi, A. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157.

-

CAMEO. (2022). Chromotropic acid. Retrieved from [Link]

-

Lachenmeier, D. W., et al. (2008). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. scite.ai. Retrieved from [Link]

- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing.

- Low, L. K. (n.d.). QUALITATIVE TEST OF FORMALDEHYDE (Chromotropic Acid Test). SEAFDEC Repository.

- West, P. W., & Sen, B. (1956). Microdetermination of Formaldehyde with Chromatropic Acid. Analytical Chemistry, 28(11), 1826-1829.

- Cole-Parmer. (n.d.).

- Al-Majthoub, M. M., et al. (2024). Simple spectrophotometric estimation of formalin in cheese samples by chromotropic reagent. Chemical Research and Technology, 1, 95-100.

- NVWA. (n.d.). Annex 2 – Formaldehyde.

- Fisher Scientific. (2023).

- ACS Reagent Chemicals. (2017). Chromotropic Acid, Disodium Salt.

-

SINAINT. (n.d.). SINAINT® this compound Dihydrate | CAS No. 5808-22-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]

-

PrecisionFDA. (n.d.). CHROMOTROPIC ACID. Retrieved from [Link]

- MDPI. (2023).

Sources

- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 3. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

- 4. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. epa.gov [epa.gov]

- 8. scispace.com [scispace.com]

- 9. epa.gov [epa.gov]

- 10. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 11. cdn.hach.com [cdn.hach.com]

Chromotropic Acid Disodium Salt: A Technical Guide for Analytical Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the application of chromotropic acid disodium salt as a pivotal analytical reagent. It moves beyond simple procedural outlines to provide a deeper understanding of the chemical principles, methodological nuances, and validation requirements essential for robust and reliable analytical outcomes.

Core Chemical and Physical Properties

This compound, systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is most commonly available as a dihydrate. Its fundamental properties are crucial for its application in sensitive analytical methods.

Table 1: Physicochemical Properties of this compound Dihydrate

| Property | Value | Source(s) |

| CAS Number | 5808-22-0 | [1][2] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [3][4] |

| Molecular Weight | 400.29 g/mol | [2][4][5] |

| Appearance | Off-white to buff or light brown powder | [1][6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in water | [6][8] |

| Synonyms | Disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, Chromotrope 2R | [3][9] |

Principle of Action: The Chemistry of Colorimetric Detection

The utility of this compound in analytical chemistry is rooted in its ability to form intensely colored complexes with specific analytes, most notably formaldehyde and nitrate ions. This property allows for their quantification using spectrophotometry.

The Formaldehyde Reaction: A Mechanistic Perspective

The reaction between formaldehyde and chromotropic acid in a concentrated sulfuric acid medium is a cornerstone of trace formaldehyde analysis and is the basis for the NIOSH Method 3500.[10][11] The reaction proceeds via an electrophilic aromatic substitution, leading to the formation of a purple-colored dibenzoxanthylium monocationic chromogen.[7][12]

The role of concentrated sulfuric acid is multifaceted and critical:

-

Dehydration: It acts as a powerful dehydrating agent, facilitating the condensation reaction between formaldehyde and the chromotropic acid molecules.

-

Protonation: It provides the highly acidic environment necessary for the formation and stabilization of the carbocation intermediates.

-

Oxidation: The strong acid also serves as the oxidizing agent in the final step to form the stable, colored chromogen.[13][14]

The final product exhibits a strong absorbance maximum around 580 nm, allowing for sensitive and specific quantification.[11][12]

Caption: Reaction pathway for formaldehyde detection.

The Nitrate Reaction

Chromotropic acid also reacts with nitrate ions in a highly acidic medium (typically 75-97% sulfuric acid) to produce a stable, yellow-colored complex with an absorption maximum at approximately 410 nm.[1][2][15] This reaction provides a simple and rapid method for the spectrophotometric determination of nitrates in various matrices, including water and air samples.[1][15]

Validated Experimental Protocols

The following sections provide detailed, step-by-step protocols derived from established methods. These protocols are designed to be self-validating through the inclusion of blanks, standards, and quality control checks.

Protocol for Formaldehyde Determination (Adapted from NIOSH Method 3500)

This method is suitable for the quantification of formaldehyde in aqueous samples or air samples collected in a sodium bisulfite solution.[8]

3.1.1 Reagent Preparation

-

Chromotropic Acid Reagent (1% w/v): Dissolve 0.10 g of this compound dihydrate in deionized water and dilute to 10 mL. This solution should be freshly prepared weekly and stored in a brown bottle.[8]

-

Absorbing Solution (1% Sodium Bisulfite): Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in 100 mL of deionized water. Prepare fresh weekly.[8]

-

Sulfuric Acid: Concentrated (96%) sulfuric acid.

-

Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting 2.7 mL of 37% formalin solution to 1 L with deionized water. Standardize this solution titrimetrically.[8]

-

Calibration Standards: Prepare a series of working standards by diluting the stock solution with the 1% sodium bisulfite solution to cover the expected sample concentration range (e.g., 0.1 to 2.0 µg/mL).[8]

3.1.2 Analytical Procedure

-

Sample Preparation: Pipette a 4 mL aliquot of the sample solution (or standard/blank) into a 25 mL glass-stoppered flask.[8]

-

Reagent Addition: Add 0.1 mL of the 1% chromotropic acid solution to the flask and mix thoroughly.[8]

-

Acidification: Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE). Mix well.

-

Color Development: Stopper the flask and heat in a water bath at 60°C for 15-20 minutes.[6][16]

-

Cooling: Remove the flasks and allow them to cool to room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer. Use a reagent blank (4 mL of absorbing solution carried through the entire procedure) to zero the instrument.[12]

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the formaldehyde concentration in the samples from this curve.

Caption: Workflow for formaldehyde quantification.

3.1.3 Causality and Trustworthiness

-

Why Sodium Bisulfite? Formaldehyde in air samples is trapped in a sodium bisulfite solution to form a stable addition product, preventing its loss through volatilization or polymerization. This complex is readily decomposed in the acidic conditions of the assay, releasing the formaldehyde for reaction.[4][17]

-

Heating Step: The 60°C heating step accelerates the reaction, ensuring complete color development within a practical timeframe.[6][16]

-

Self-Validation: The use of a reagent blank corrects for any background absorbance from the reagents themselves. The calibration curve, constructed from standards of known concentration, ensures the accuracy of the quantification.

Protocol for Nitrate Determination

This protocol is effective for determining nitrate concentrations in water samples.

3.2.1 Reagent Preparation

-

Chromotropic Acid Solution: Dissolve 100 mg of this compound dihydrate in 100 mL of concentrated (95-97%) sulfuric acid.

-

Sulfuric Acid: Concentrated (95-97%).

-

Nitrate Stock Solution (100 mg/L NO₃⁻): Dissolve 0.1371 g of anhydrous sodium nitrate (NaNO₃) in deionized water and dilute to 1 L.

-

Calibration Standards: Prepare working standards by diluting the stock solution to cover the desired range (e.g., 0.5 to 10 mg/L).[15]

3.2.2 Analytical Procedure

-

Sample Preparation: Place 2.0 mL of the water sample (or standard/blank) into a dry reaction tube.

-

Acidification & Reaction: Carefully add 8.0 mL of concentrated (95-97%) sulfuric acid containing the dissolved chromotropic acid. Mix well and allow the reaction to proceed for at least 2 hours at room temperature.[15]

-

Spectrophotometric Measurement: Measure the absorbance of the yellow complex at 410 nm against a reagent blank.[15]

-

Quantification: Prepare a calibration curve from the standard solutions and determine the nitrate concentration in the sample.

Addressing Interferences: Ensuring Method Specificity

No analytical method is without potential interferences. Acknowledging and mitigating these is key to generating trustworthy data.

Table 2: Common Interferences and Mitigation Strategies

| Analyte | Interference | Mitigation Strategy | Source(s) |

| Formaldehyde | Nitrates & Nitrites | Produce a yellow-orange color, interfering at 580 nm. For air samples, absorption in sodium bisulfite solution prevents the formation of nitrate ions from atmospheric NOx. | [4][5][17] |

| Phenols | Can cause a negative bias. Specialized removal techniques may be required if phenol concentrations are high. | [8] | |

| Other Aldehydes | Generally, little interference is observed from other aldehydes, making the method highly specific. | [11] | |

| Nitrate | Nitrites | Reacts to form a colored product. Add urea to the sample to catalytically decompose nitrite as nitrogen gas. | [1][2] |

| Chloride | High concentrations can interfere. Mask the chloride by adding antimony(III) sulfate solution. | [1][2] | |

| Oxidizing Agents | Can interfere with color development. Add excess sodium sulfite to remove this interference. | [1][2] |

Conclusion: The Enduring Relevance of a Classic Reagent

This compound remains an indispensable reagent for its simplicity, sensitivity, and cost-effectiveness in the quantification of formaldehyde and nitrates. While modern chromatographic techniques exist, the spectrophotometric methods described herein offer a robust and accessible approach, particularly for routine analysis and screening. By understanding the underlying chemical principles, carefully controlling experimental parameters, and proactively addressing potential interferences, researchers can leverage this classic reagent to generate high-quality, reliable data critical to scientific advancement and safety assessment.

References

-

Bulumac, P., Cretu, M., Macoveanu, M., & Doroftei, F. (2014). SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS. Environmental Engineering and Management Journal, 13(10). Available at: [Link]

-

Chandrashekar, R., & Rajashekar, T. S. (2012). Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology and Leprology, 78(4), 516. Available at: [Link]

-

Scope. (n.d.). Spectrophotometric Determination of Nitrate in Air. Available at: [Link]

-

3M Company. (2002). DETERMINATION OF FORMALDEHYDE VAPORS IN AIR USING 3M 3721 FORMALDEHYDE MONITORS. Available at: [Link]

-

Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry, 49(12), 1865–1867. Available at: [Link]

-

Ramachandran, T. P. (1965). The Determination of Nitrate. LSU Historical Dissertations and Theses. 1073. Available at: [Link]

-

Sleeth, R. B., & Hirt, R. C. (1966). Determination of Formaldehyde by the Chromotropic Acid Method in the Presence of Oxides of Nitrogen. American Industrial Hygiene Association Journal, 27(3), 244–248. Available at: [Link]

-

Sleeth, R. B., & Hirt, R. C. (1966). Determination of Formaldehyde by the Chromotropic Acid Method in the Presence of Oxides of Nitrogen. AIHA Journal, 27(3), 244-248. Available at: [Link]

-

Ribeiro, M. F. M., Pezza, H. R., & Pezza, L. (2017). validation of nitrogen-nitrate analysis by the chromotropic acid method. INIS-IAEA. Available at: [Link]

-

Gholivand, M. B., Torkashvand, M., & Malekzadeh, G. (2016). Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical and Bioanalytical Chemistry Research, 3(2), 149-157. Available at: [Link]

-

Georghiou, P. E., & Ho, C. K. J. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. Available at: [Link]

-

Georghiou, P. E. (2019). The chemistry of the chromotropic acid method for the analysis of formaldehyde. ResearchGate. Available at: [Link]

-

Fagnani, E., Melios, C., & Pezza, H. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-6. Available at: [Link]

-

Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. ACS Publications. Available at: [Link]

-

SEAFDEC. (n.d.). QUALITATIVE TEST OF FORMALDEHYDE (Chromotropic Acid Test). Available at: [Link]

-

American Chemical Society. (2017). Chromotropic Acid, Disodium Salt. ACS Reagent Chemicals. Available at: [Link]

-

Netherlands Food and Consumer Product Safety Authority. (n.d.). Annex 2 – Formaldehyde. Available at: [Link]

-

Hach. (n.d.). Nitrogen, Nitrate. Available at: [Link]

-

NIOSH. (1994). Formaldehyde by Visible Absorption Spectrophotometry: Method 3500. Available at: [Link]

-

Wikipedia. (n.d.). Chromotropic acid. Available at: [Link]

-

Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. ResearchGate. Available at: [Link]

-

Fagnani, E., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Semantic Scholar. Available at: [Link]

-

NIOSH. (1994). FORMALDEHYDE by VIS: Method 3500. Centers for Disease Control and Prevention. Available at: [Link]

-

Daniels, V. (1994). The Chromotropic Acid Test for Formaldehyde. Journal of the American Institute for Conservation, 33(1), 47-53. Available at: [Link]

Sources

- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 2. scispace.com [scispace.com]

- 3. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdc.gov [cdc.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analytical Method [keikaventures.com]

- 11. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nvwa.nl [nvwa.nl]

- 17. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis and Purification of Chromotropic Acid Disodium Salt

Introduction: The Enduring Relevance of Chromotropic Acid

Chromotropic acid, known systematically as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, and its disodium salt are cornerstones in the world of analytical chemistry and dye synthesis. First synthesized in the late 19th century, this compound remains indispensable for the highly specific and sensitive colorimetric determination of formaldehyde, a critical quality control and safety parameter in numerous industries, including pharmaceuticals, textiles, and environmental monitoring.[1][2] Its utility also extends to the detection of other analytes such as nitrates and certain metals, and it serves as a key intermediate in the production of various azo dyes.[3][4]

This technical guide provides a comprehensive overview of the synthesis and purification of chromotropic acid disodium salt, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are presented with an emphasis on the underlying chemical principles, ensuring a deep understanding of the experimental choices and process controls that lead to a high-purity final product.

Synthesis of Chromotropic Acid: A Modern Approach

The most common and industrially viable route to chromotropic acid involves a Sandmeyer-type reaction starting from the readily available H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid).[5][6] This process hinges on two key transformations: the diazotization of the primary aromatic amine of H-acid, followed by a copper-catalyzed hydrolysis of the resulting diazonium salt to introduce a hydroxyl group.

The Chemistry Behind the Synthesis: A Closer Look at the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool in aromatic chemistry, allowing for the substitution of an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[3][7] The reaction proceeds through a free-radical mechanism.

The synthesis of chromotropic acid from H-acid can be conceptually broken down into three main stages:

-

Diazotization of H-acid: The primary aromatic amine of H-acid is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5°C).[8] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the amino group.[8]

-

Hydrolysis of the Diazonium Salt: The diazonium group is then replaced by a hydroxyl group. In a classic Sandmeyer reaction, this is facilitated by a copper(I) catalyst, such as copper(I) oxide or copper(I) salts.[9] The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then reacts with water (hydrolysis) to yield the desired hydroxyl group.

-

Formation of the Disodium Salt: The resulting chromotropic acid is then converted to its more stable and water-soluble disodium salt by neutralization with a sodium base, such as sodium hydroxide or sodium carbonate.

Experimental Protocol: Synthesis of this compound from H-acid

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents:

-

H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Deionized water

-

Ice

Step-by-Step Procedure:

-

Preparation of the H-acid Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend H-acid in deionized water. Cool the suspension to 0-5°C using an ice-salt bath.

-

Diazotization: Slowly add concentrated hydrochloric acid to the cooled suspension with vigorous stirring. In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C. Add the cold sodium nitrite solution dropwise to the H-acid suspension over a period of 1-2 hours, ensuring the temperature remains below 5°C. The completion of the diazotization can be monitored by testing for the absence of H-acid using thin-layer chromatography (TLC) and the presence of excess nitrous acid using starch-iodide paper.

-

Preparation of the Copper(I) Catalyst: In a separate vessel, prepare a solution of copper(II) sulfate in hot water. Cool the solution and then add a solution of sodium bisulfite to reduce the Cu(II) to Cu(I). A precipitate of copper(I) sulfite will form.

-

Hydrolysis (Sandmeyer Reaction): Slowly and carefully add the cold diazonium salt suspension to the prepared copper(I) catalyst suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature. Nitrogen gas will be evolved during this step. After the addition is complete, the reaction mixture is typically heated to drive the hydrolysis to completion.

-

Neutralization and Isolation: Cool the reaction mixture and neutralize it with a solution of sodium hydroxide to a slightly alkaline pH. This will precipitate any copper salts and convert the chromotropic acid to its disodium salt. The precipitated copper salts are removed by filtration. The filtrate containing the this compound is then treated with sodium chloride to "salt out" the product, reducing its solubility and causing it to precipitate.

-

Collection of the Crude Product: The precipitated crude this compound is collected by filtration, washed with a saturated sodium chloride solution to remove impurities, and then pressed to remove excess liquid.

Purification of this compound: Achieving Analytical Grade Purity

For its use as an analytical reagent, particularly in sensitive applications like formaldehyde detection, the purity of this compound is paramount.[10] The primary method for purifying the crude product is recrystallization.

The Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[11] The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[11] By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.[12]

Experimental Protocol: Recrystallization of this compound

Materials and Reagents:

-

Crude this compound

-

Deionized water

-

Activated carbon (decolorizing charcoal)

-

Ethanol (optional)

-

Filter paper

-

Büchner funnel and flask

Step-by-Step Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot deionized water. The high solubility of the salt in water makes it a suitable solvent.[4] Bring the solution to a gentle boil on a hot plate with stirring.

-

Decolorization: If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities. Boil the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Collection of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold deionized water or a mixture of water and ethanol to remove any remaining mother liquor. The use of a water/ethanol mixture can aid in drying.[7]

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator under vacuum. The final product should be an off-white to light gray crystalline powder.[13]

Quality Control and Characterization

The purity of the final this compound product can be assessed by various analytical techniques:

-

Appearance: The purified product should be an off-white to light gray or beige powder.[14]

-

Solubility: It should be freely soluble in water.[4]

-

Purity Assay: Purity can be determined by titration or by spectrophotometric methods. A high-purity product should have an assay of ≥98.5%.[15]

-

Sensitivity Tests: For analytical grade material, sensitivity tests for the detection of formaldehyde and nitrate are crucial to ensure its performance as a reagent.[16]

Data Summary

| Parameter | Specification | Reference |

| Chemical Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [17] |

| Molecular Weight | 400.29 g/mol | |

| Appearance | Off-white to light gray/beige powder | [14] |

| Solubility | Soluble in water | [4] |

| Purity (Assay) | ≥98.5% | [15] |

| Melting Point | >300 °C | [13] |

Visualizing the Workflow

Synthesis Pathway

Caption: Synthesis of Chromotropic Acid from H-Acid.

Purification Workflow

Caption: Purification via Recrystallization.

Conclusion

The synthesis and purification of this compound, while based on classic organic reactions, require careful control of experimental parameters to achieve a high-purity product suitable for demanding analytical applications. The Sandmeyer-type synthesis from H-acid offers a reliable and scalable route, and a well-executed recrystallization protocol is essential for removing impurities. By understanding the chemical principles behind each step, researchers and professionals can confidently produce and utilize this important chemical compound.

References

-

[Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination]([Link], Vol. 74, Issue 2, Article 12.pdf)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]

- 5. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid [dyestuffintermediates.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. byjus.com [byjus.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. CN103263892A - Preparation and application of chromotropic acid intercalated hydrotalcite composite material - Google Patents [patents.google.com]

- 13. 铬变酸 二钠盐 二水合物 puriss. p.a., ACS reagent, for the detection of Ag, ClO3-, Cr, Hg, NO2-, NO32-, Ti, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 022414.22 [thermofisher.cn]

- 15. This compound dihydrate for analysis ACS,Reag. Ph Eur 5808-22-0 [sigmaaldrich.com]

- 16. chemsavers.com [chemsavers.com]

- 17. lobachemie.com [lobachemie.com]

Chromotropic acid disodium salt solubility in different solvents

An In-Depth Technical Guide to the Solubility of Chromotropic Acid Disodium Salt

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 5808-22-0), a critical reagent in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative and qualitative solubility of this compound across a range of solvents, explores the physicochemical factors influencing its dissolution, and explains the causal link between its solubility and its primary applications. A detailed, field-proven protocol for empirical solubility determination, aligned with international standards, is provided, alongside essential safety and handling information.

Introduction and Physicochemical Overview

This compound, systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly valued chromogenic reagent.[1][2] It is most renowned for its specific and sensitive reaction with formaldehyde in the presence of concentrated sulfuric acid, which produces a distinct purple-colored complex, forming the basis of a widely used quantitative assay.[3][4][5] Its utility also extends to the spectrophotometric determination of nitrates and various metal ions.[3][6]

The compound is typically available as the dihydrate, an off-white to tan or grayish-brown crystalline powder.[7][8] Understanding its solubility is not merely an academic exercise; it is fundamental to the successful design, execution, and interpretation of any analytical protocol in which it is employed. The dissolution behavior dictates reagent preparation, reaction kinetics, and ultimately, the accuracy and reliability of experimental results.

Table 1: Core Physicochemical Properties of this compound Dihydrate

| Property | Value | Source(s) |

| CAS Number | 5808-22-0 | [9][10][11] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [9][12] |

| Molecular Weight | 400.29 g/mol | [7][11] |

| Appearance | Off-white to buff/tan/brown powder | [1][7][8] |

| Melting Point | >300 °C | [7][8][11] |

| pH of Solution | 3.6 (10 g/L in H₂O at 20 °C) | [11][13] |

Comprehensive Solubility Profile

The solubility of this compound is dominated by the presence of two highly polar sulfonate (-SO₃⁻) groups and two hydroxyl (-OH) groups on the naphthalene core. These functional groups facilitate strong dipole-dipole interactions and hydrogen bonding, particularly with polar protic solvents.

Quantitative and Qualitative Solubility Data

The dissolution capacity of the salt varies significantly with the nature of the solvent. The data below has been synthesized from various technical datasheets and chemical databases.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility Value | Observations & Remarks | Source(s) |

| Water | Polar Protic | 170 g/L at 20 °C | Highly soluble due to the ionic nature and hydrogen bonding capabilities of the sulfonate and hydroxyl groups. | [11][13][14] |

| Ethanol | Polar Protic | Low / Sparingly Soluble | Solubility is significantly lower than in water. Often used as an anti-solvent for recrystallization. | [1][13] |

| Diethyl Ether | Non-polar Aprotic | Insoluble | The non-polar nature of ether cannot overcome the lattice energy of the ionic salt. | [1] |

| Concentrated Sulfuric Acid | Highly Polar Acid | Readily Soluble | Dissolves to form a solution essential for the chromogenic reaction with formaldehyde. This is a reactive dissolution. | [1][4][15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Expected to be soluble due to the high polarity of DMSO. | |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Expected to be soluble due to the high polarity of DMF. |

Factors Influencing Solubility

-

pH: As a salt of a disulfonic acid, the compound's solubility in aqueous media is pH-dependent. In strongly acidic solutions, protonation of the sulfonate groups can occur, potentially altering solubility, though it remains soluble in concentrated sulfuric acid for analytical purposes.[16]

-

Temperature: In line with Le Chatelier's principle for most solid solutes, increasing the temperature of the solvent will generally increase both the rate of dissolution and the overall solubility of this compound in water.[16] This principle is utilized when preparing solutions for analysis, where dissolving the salt in hot water is recommended to ensure complete dissolution.[15][17]

-

Ionic Strength: In solutions with high concentrations of other electrolytes, the solubility may be affected by the common ion effect or changes in the activity coefficient of the solute.

Causality: Linking Solubility to Application

The specific solubility characteristics of this compound are directly responsible for its utility in its most common application: the detection of formaldehyde.

The established NIOSH Method 3500 and other similar protocols require the reagent to be dissolved in concentrated sulfuric acid.[3][4] The high solubility in this harsh medium is critical. Sulfuric acid serves a dual purpose: it acts as a solvent and as a catalyst and dehydrating agent for the reaction. The reaction proceeds by formaldehyde condensing with two molecules of chromotropic acid to form a purple dibenzoxanthylium cation, which is the chromogen measured spectrophotometrically at approximately 580 nm.[3][18]

If the reagent were not soluble in concentrated sulfuric acid, this one-pot reaction would be impossible, and a far more complex, multi-step analytical procedure would be necessary. Similarly, its high aqueous solubility allows for the easy preparation of stock solutions and standards.

Caption: Logical flow from molecular properties to analytical application.

Standardized Protocol: Aqueous Solubility Determination (Shake-Flask Method)

To ensure reproducible and accurate solubility data, adherence to a standardized protocol is paramount. The following methodology is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") , specifically the Shake-Flask Method, which is suitable for substances with solubilities above 0.01 g/L.[19][20][21][22][23]

Principle

An excess amount of the solid solute (this compound) is agitated in a defined volume of solvent (deionized water) at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Materials and Equipment

-

This compound Dihydrate (≥98.5% purity)

-

Deionized Water (Type II or better)

-

Volumetric flasks and pipettes (Class A)

-

Glass-stoppered flasks or centrifuge tubes

-

Constant temperature orbital shaker or water bath

-

Centrifuge (capable of >3000 x g)

-

Syringe filters (0.45 µm, chemically compatible)

-

UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preliminary Test:

-

To estimate the approximate solubility, add about 100 mg of the substance to a 10 mL vial.

-

Add deionized water in 1 mL increments, vortexing for 1 minute after each addition.

-

Observe the volume at which the solid completely dissolves. This provides a rough order-of-magnitude for the main experiment. For chromotropic acid, we expect it to dissolve readily.

-

-

Main Experiment (Equilibration):

-

Prepare three separate glass-stoppered flasks.

-

Add an amount of this compound to each flask that is at least five times greater than the amount expected to dissolve. For example, add ~1.0 g of the salt to 5 mL of deionized water in each flask.

-

Place the sealed flasks in a constant temperature shaker set to 20 ± 0.5 °C.

-

Agitate the flasks at a moderate speed (e.g., 150 rpm) to keep the solid suspended.[24]

-

Continue agitation for 24 hours. To confirm equilibrium, take a measurement at 24 hours, and then continue agitation for another 24 hours and take a second measurement. The results should agree within ±5%.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand at the test temperature for at least 1 hour to let the bulk of the solid settle.

-

To obtain a clear, solid-free supernatant, centrifuge an aliquot from each flask at the test temperature.

-

Alternative: Carefully filter an aliquot through a 0.45 µm syringe filter. Discard the first 25% of the filtrate to avoid adsorption effects.

-

-

Analysis:

-

Prepare a series of calibration standards of known concentrations of this compound in deionized water.

-

Measure the absorbance of the standards and the clear saturated samples at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer.

-

Construct a calibration curve (Absorbance vs. Concentration).

-

Use the absorbance of the saturated samples and the calibration curve to determine their concentration, which represents the aqueous solubility.

-

Sources

- 1. Buy Chromotropic acid (disodium dihydrate) [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 4. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 5. analchemres.org [analchemres.org]

- 6. adipogen.com [adipogen.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. 5808-22-0 CAS | this compound | Laboratory Chemicals | Article No. 02834 [lobachemie.com]

- 9. giantchemsolutions.com [giantchemsolutions.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. merckmillipore.com [merckmillipore.com]

- 12. lobachemie.com [lobachemie.com]

- 13. guidechem.com [guidechem.com]

- 14. This compound DIHYDRATE CAS#: 5808-22-0 [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. Water Solubility | Scymaris [scymaris.com]

- 23. oecd.org [oecd.org]

- 24. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability and Storage of Chromotropic Acid Disodium Salt

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for chromotropic acid disodium salt (C₁₀H₆Na₂O₈S₂·2H₂O). Adherence to these guidelines is critical for ensuring the reagent's integrity, leading to reproducible and reliable results in sensitive analytical applications.

Introduction: The Importance of Reagent Integrity

This compound is a highly valued reagent in analytical chemistry, primarily for the colorimetric and fluorometric determination of substances like formaldehyde, nitrates, and various metal ions.[1][2][3] Its efficacy hinges on its chemical structure, which is susceptible to degradation if not handled and stored correctly. This guide moves beyond mere procedural steps to explain the underlying chemical principles governing its stability, empowering researchers to make informed decisions in the laboratory.

Foundational Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for comprehending its stability profile. The dihydrate form is the most common commercially available variant.

-

Appearance: Typically an off-white, greyish, or tan powder.[4][5] A significant deviation from this appearance can be an initial indicator of degradation or impurity.

-

Solubility: The compound is soluble in water, a key property for preparing the aqueous solutions used in most analytical methods.[4][6][7]

-

Hygroscopicity: The dihydrate nature indicates its affinity for water. While not aggressively hygroscopic, improper storage in humid conditions can lead to clumping and potential degradation.

-

pH: A 10 g/L aqueous solution typically exhibits a pH of approximately 3.6, indicating it is acidic in nature.[4][8][9]

| Property | Value | Source(s) |

| CAS Number | 5808-22-0 | [10][11] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [10][11] |

| Molecular Weight | 400.28 g/mol | [12][13] |

| Melting Point | >300 °C | [4][5][8] |

| Storage Temperature | Room Temperature (below +30°C) | [4][14] |

Critical Factors Influencing Stability

The stability of this compound, in both solid and solution form, is not absolute. Several environmental factors can compromise its integrity. The diagram below illustrates the key destabilizing factors that can lead to the degradation of the reagent.

Caption: Key environmental factors leading to the degradation of this compound.

Light Sensitivity

This compound is explicitly noted as being light-sensitive.[4][7] The naphthalene ring system with its hydroxyl groups is susceptible to photo-oxidation.

-

Causality: Exposure to UV radiation or even strong, direct sunlight can induce photochemical reactions.[15][16] This can break down the chromophore, leading to a loss of its color-forming capabilities and the appearance of discoloration (often a darkening or browning) in the solid powder.

-

Mitigation: Always store the solid reagent in opaque or amber-colored containers.[15][17] When preparing solutions, use amber glassware or wrap containers in aluminum foil to protect them from light.

Moisture and Hygroscopicity

The presence of moisture is a significant threat to the long-term stability of the solid reagent.

-

Causality: As a dihydrate, the compound is in equilibrium with atmospheric moisture. High humidity can lead to the absorption of excess water, causing the powder to clump. This excess moisture can facilitate hydrolysis or create an environment conducive to oxidative degradation, especially if other impurities are present. Safety data sheets frequently recommend avoiding moisture.[16]

-

Mitigation: Keep the container tightly closed when not in use.[6][10][11] Storage in a desiccator is recommended for long-term stability, particularly in humid laboratory environments.

Temperature

While the compound has a very high melting point, elevated storage temperatures can accelerate degradation.

-

Causality: Heat provides the activation energy for unwanted chemical reactions. Long-term storage above the recommended +30°C (86°F) can accelerate oxidation and other decomposition pathways, even in the absence of light and moisture.[4][14]

-

Mitigation: Store the reagent in a cool, dry, and well-ventilated area away from direct heat sources like ovens or incubators.[6][10]

Incompatible Materials & Oxidative Stability

This compound is incompatible with several classes of chemicals.

-

Causality: The hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation. Contact with strong oxidizing agents will rapidly degrade the reagent.[4][11][15] It is also incompatible with strong acids, acid chlorides, and acid anhydrides.[4][7]

-

Mitigation: Ensure the reagent is not stored in proximity to strong oxidizers (e.g., peroxides, nitrates, perchlorates). When used in methods requiring strong acids like sulfuric acid, solutions should be prepared fresh, as the stability in such harsh matrices is limited.[2][18]

Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following protocols are recommended for maximizing the shelf-life and reliability of this compound.

Solid (Powder) Form

| Parameter | Recommendation | Rationale |

| Container | Original, tightly sealed, opaque, or amber glass bottle. | Prevents light exposure and moisture ingress.[10][11][15] |

| Location | Cool, dry, well-ventilated area. | Minimizes thermal and moisture-related degradation.[6][10] |

| Temperature | Room temperature, not to exceed 30°C (86°F). | Slows the rate of potential decomposition reactions.[4][14] |

| Atmosphere | Store in a desiccator for long-term storage. | Protects from atmospheric humidity.[16] |

| Shelf Life | At least 2 years if stored correctly. | Empirically determined stability under ideal conditions.[1][19] |

Aqueous Solutions

The stability of chromotropic acid in solution is significantly lower than in its solid form.

-

Preparation: Always use high-purity (e.g., Type I or Type II) water for solution preparation.

-

Storage: Store aqueous solutions in a refrigerator (2-8°C), protected from light (amber bottles).

-

Shelf Life: It is strongly recommended to prepare solutions fresh for each use. If storage is necessary, solutions should not be kept for more than a few days and should be visually inspected for discoloration before use.

-

Acidic Solutions: Solutions prepared in concentrated sulfuric acid (as required for formaldehyde analysis) are highly reactive and must be prepared immediately before use and handled with extreme care.[2][20]

Recognizing Degradation

-

Solid: A noticeable change from off-white/tan to dark brown or black. Clumping or a "wet" appearance indicates moisture absorption.

-

Solution: A freshly prepared solution should be clear to very pale yellow. The development of a yellow, brown, or purple color indicates degradation and the solution should be discarded.

Experimental Workflow: Validating Reagent Stability

This protocol provides a self-validating system to ensure the integrity of your chromotropic acid stock, particularly when used for quantitative analysis like the determination of formaldehyde.

Caption: Workflow for spectrophotometric validation of chromotropic acid solution stability.

Protocol Steps:

-

Prepare a fresh solution of chromotropic acid in the required matrix (e.g., 75% sulfuric acid) according to your analytical protocol.[1]

-

Prepare a set of standards (e.g., formaldehyde standards) and a reagent blank.[20]

-

Perform the colorimetric reaction and measure the absorbance of the standards and blank at the specified wavelength (e.g., 580 nm for formaldehyde).[1][2]

-

Plot a calibration curve. Note the R² value and the slope.

-

Store the remaining stock chromotropic acid solution under your proposed storage conditions (e.g., refrigerated and protected from light).

-

After a defined period (e.g., 24, 48, or 72 hours), repeat steps 2-4 using the stored solution.

-

Compare the results. A significant decrease in the slope of the calibration curve or a poor R² value indicates that the reagent has degraded and is no longer suitable for quantitative analysis.

References

-

Loba Chemie. (2024). This compound DIHYDRATE EXTRA PURE Safety Data Sheet.

-

Oxford Lab Fine Chem LLP. (n.d.). This compound 99% ar Material Safety Data Sheet.

-

Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - this compound AR.

-

Carl ROTH. (2024). Safety Data Sheet: this compound dihydrate.

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Chromotropic acid sodium salt, dihydrate.

-

ChemicalBook. (n.d.). This compound DIHYDRATE CAS#: 5808-22-0.

-

Carl ROTH. (2025). Safety Data Sheet: this compound dihydrate.

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 98%.

-

Guidechem. (n.d.). This compound DIHYDRATE 5808-22-0 wiki.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - this compound dihydrate.

-

Chemodex. (n.d.). This compound dihydrate - CAS-Number 5808-22-0.

-

PubChem. (n.d.). Disodium chromotropate dihydrate.

-

CymitQuimica. (n.d.). CAS 5808-22-0: this compound dihydrate.

-

Loba Chemie. (n.d.). This compound DIHYDRATE AR/ACS Safety Data Sheet.

-

Chem-Impex. (n.d.). This compound dihydrate.

-

AdipoGen. (n.d.). This compound dihydrate | CAS 5808-22-0.

-

Sigma-Aldrich. (n.d.). This compound dihydrate for analysis ACS,Reag. Ph Eur.

-

Various Authors. (n.d.). The chemistry of the chromotropic acid method for the analysis of formaldehyde.

-

ACS Reagent Chemicals. (2017). Chromotropic Acid, Disodium Salt.

-

Wikipedia. (n.d.). Chromotropic acid.

-

Sigma-Aldrich. (n.d.). Chromotropic acid puriss. p.a., ACS reagent.

-

CAMEO. (2022). Chromotropic acid.

-

Chem-Impex. (n.d.). This compound dihydrate (Product Page).

-

Sigma-Aldrich. (n.d.). Chromotropic acid technical grade.

-

ChemicalBook. (n.d.). This compound DIHYDRATE | 5808-22-0.

-

Merck Millipore. (n.d.). This compound dihydrate CAS 5808-22-0 | 102498.

Sources

- 1. This compound dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]

- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 3. クロモトロープ酸 二ナトリウム塩 二水和物 puriss. p.a., ACS reagent, for the detection of Ag, ClO3-, Cr, Hg, NO2-, NO32-, Ti, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound DIHYDRATE CAS#: 5808-22-0 [m.chemicalbook.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound dihydrate for analysis ACS,Reag. Ph Eur 5808-22-0 [sigmaaldrich.com]

- 9. This compound DIHYDRATE | 5808-22-0 [amp.chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Disodium chromotropate dihydrate | C10H10Na2O10S2 | CID 2723846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com [carlroth.com]

- 18. researchgate.net [researchgate.net]

- 19. adipogen.com [adipogen.com]

- 20. pubs.acs.org [pubs.acs.org]

Chromotropic acid disodium salt mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Chromotropic Acid Disodium Salt

Introduction

This compound (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt) is a high-purity, water-soluble reagent renowned in analytical chemistry for its remarkable specificity and sensitivity, particularly in the colorimetric determination of formaldehyde. Its utility extends to the detection of other analytes such as titanium, nitrates, and methanol, establishing it as a versatile tool in environmental, industrial, and clinical laboratories. This guide provides a detailed exploration of the core mechanisms underpinning its action, offering field-proven insights and robust protocols for its application. We will dissect the chemical transformations that govern its function, beginning with its most prominent role in formaldehyde analysis.

The Core Mechanism: Chromotropic Acid-Formaldehyde Reaction

The cornerstone of chromotropic acid's analytical utility is its highly specific reaction with formaldehyde in the presence of concentrated sulfuric acid. This reaction yields a characteristic purple-colored product, the intensity of which is directly proportional to the formaldehyde concentration and can be quantified spectrophotometrically.

Causality of the Reaction Chemistry

The overall process is a multi-step acid-catalyzed condensation reaction. The role of concentrated sulfuric acid is twofold: it acts as both a catalyst and a dehydrating agent, driving the reaction to completion.

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde molecule by the strong acid, forming a highly reactive carbocation (an electrophile).

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring system of chromotropic acid, activated by its two hydroxyl groups, acts as a nucleophile. The protonated formaldehyde attacks the aromatic ring at a position ortho to one of the hydroxyl groups, a position of high electron density. This is a classic electrophilic aromatic substitution.

-

Second Condensation: The initial condensation product then reacts with a second molecule of chromotropic acid. This second electrophilic substitution is facilitated by the formation of a benzylic carbocation intermediate under the strongly acidic and dehydrating conditions.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization and subsequent dehydration, leading to the formation of a highly conjugated dibenzoxanthene derivative. This extensive conjugation is responsible for the compound's strong absorption of visible light, resulting in the distinct purple color. The maximum absorbance is typically observed between 570 and 580 nm.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the formation of the colored product.

Caption: Figure 1: Simplified reaction pathway for the condensation of formaldehyde with two molecules of chromotropic acid.

Experimental Protocol: Spectrophotometric Determination of Formaldehyde

This protocol provides a self-validating system for the accurate quantification of formaldehyde in aqueous samples. The causality behind each step is explained to ensure robust and reproducible results.

Reagent Preparation

-

Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. This solution should be stored in a refrigerator and protected from light. Rationale: A fresh solution is crucial as the reagent can degrade over time, leading to high background absorbance and reduced sensitivity.

-

Concentrated Sulfuric Acid (H₂SO₄): Use high-purity, analytical grade sulfuric acid (approx. 18 M). Rationale: The acid's purity is paramount as impurities can interfere with the color development. Its high concentration is essential for catalysis and dehydration.

-

Formaldehyde Stock Solution (e.g., 1000 mg/L): Prepare by diluting a certified formaldehyde standard.

-

Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution. Rationale: A multi-point calibration curve is essential to verify the linearity of the response within the desired analytical range.

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow for the quantification of formaldehyde.

Detailed Procedure

-